molecular formula C23H24ClF2N3O4S B2473037 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215696-48-2

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2473037
CAS No.: 1215696-48-2
M. Wt: 511.97
InChI Key: TYETYDJIEXWLEC-UHFFFAOYSA-N
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Description

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE is a synthetic small molecule characterized by a benzothiazole core substituted with fluorine atoms at positions 4 and 4. The compound features a morpholine-containing propyl chain and a 2,3-dihydro-1,4-benzodioxine carboxamide moiety. Its hydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O4S.ClH/c24-16-13-17(25)21-20(14-16)33-23(26-21)28(5-1-4-27-6-8-30-9-7-27)22(29)15-2-3-18-19(12-15)32-11-10-31-18;/h2-3,12-14H,1,4-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYETYDJIEXWLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClF2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its unique structure suggests various biological activities, particularly in cancer therapy and as a fluorescent probe.

Chemical Structure and Properties

The compound's IUPAC name highlights its complex structure, which includes a benzothiazole moiety and a morpholine group. This structural diversity contributes to its biological activities.

PropertyValue
Molecular FormulaC18H20F2N2O3S
Molecular Weight368.43 g/mol
CAS Number[insert CAS number]
SolubilitySoluble in DMSO

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . It has been shown to induce apoptosis in various cancer cell lines through the activation of the p53 pathway, which is crucial for regulating the cell cycle and promoting programmed cell death. The compound's ability to disrupt cancer cell proliferation makes it a candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Studies suggest that it may bind to proteins involved in cell signaling pathways, thereby altering their activity. This binding can lead to downstream effects that promote apoptosis or inhibit cell growth.

Fluorescent Properties

Additionally, the compound has been explored as a fluorescent probe for imaging biological molecules and cells. Its unique chemical structure allows it to fluoresce under specific conditions, making it useful for cellular imaging applications. This property enhances its potential utility in biological research and diagnostics.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against several cancer types. For example:

  • Breast Cancer : The compound showed a dose-dependent decrease in cell viability in MCF-7 breast cancer cells.
  • Lung Cancer : Treatment with the compound resulted in significant apoptosis in A549 lung cancer cells, highlighting its potential as an anticancer agent.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound has a high affinity for certain receptors involved in tumor growth regulation, supporting its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituents, receptor interactions, and pharmacological profiles.

Benzothiazole Derivatives

Benzothiazole-based compounds are widely studied for their bioactivity. For example:

  • 4-Amino-6-chloro-1,3-benzenedisulfonamide (): This sulfonamide derivative lacks the fluorine substitutions and morpholine-propyl chain present in the target compound. It is primarily used as a diuretic or carbonic anhydrase inhibitor, suggesting divergent mechanisms compared to the target molecule .
  • DCUK-OEt (): A GABAA receptor-positive allosteric modulator (PAM) with a benzodiazepine-like scaffold.

Morpholine-Containing Compounds

Morpholine groups are common in drug design due to their polarity and hydrogen-bonding capacity. Examples include:

  • 1-[4-[3-(Morpholin-4-yl)propoxy]benzimidazole derivatives (): These benzimidazole-sulfonamide hybrids share the morpholine-propyl chain but lack the benzothiazole and benzodioxine moieties. Their sulfonamide groups confer distinct solubility and target interactions (e.g., proton pump inhibition) .

Fluorinated Analogs

Fluorine substitutions enhance metabolic stability and binding affinity. For instance:

  • 6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (): A thiadiazine derivative with chlorine substituents. The absence of fluorine atoms and benzodioxine groups may reduce its lipophilicity compared to the target compound .

Research Findings and Limitations

  • Evidence Gaps : The provided materials lack direct data on the target compound’s receptor binding, pharmacokinetics, or clinical efficacy. Structural inferences are drawn from analogs like DCUK-OEt and benzothiazole derivatives .
  • Unique Features : The combination of fluorine substitutions, benzodioxine, and morpholine-propyl chains distinguishes this compound from classical benzodiazepines and sulfonamide-based drugs.

Preparation Methods

Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid

The 1,4-benzodioxine scaffold is constructed via cyclization of a diol precursor. As detailed in US5780650A, 3-chloro-1,2-propanediol reacts with a catechol derivative under basic conditions to form the diol intermediate. Sodium hydride (1.1–2.5 mol equivalents) in tetrahydrofuran (THF) at 20–100°C facilitates this step, avoiding polymerization side reactions. Subsequent sulfonation with benzenesulfonyl chloride introduces a leaving group, enabling cyclization to yield 2,3-dihydro-1,4-benzodioxine.

For carboxylation at position 6, Friedel-Crafts acylation is employed. The benzodioxine intermediate is treated with acetyl chloride and AlCl₃ in dichloromethane, followed by oxidative cleavage to convert the acetyl group to a carboxylic acid. Alternative routes involve nitration at position 6, reduction to an amine, and diazotization to introduce the carboxyl group.

Preparation of 4,6-Difluoro-1,3-benzothiazol-2-amine

The benzothiazole core is synthesized via cyclocondensation of 4,6-difluoroaniline with thiourea in the presence of bromine (Br₂) and acetic acid. This method achieves 85–90% yield, with the reaction proceeding at 80°C for 6 hours. Fluorination is optimized using potassium fluoride (KF) and potassium hydrogen fluoride (KHF₂) as catalysts, as described in US5432290A. Anhydrous KF (2.1–3.4 mol equivalents) in tetramethylene sulfone at 140°C ensures complete conversion of dichloro intermediates to difluoro products.

Purification involves aqueous workup and distillation, with the final product characterized by GC-MS and ¹⁹F NMR.

Coupling of Benzodioxine Carboxylic Acid to Benzothiazole Amine

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane. Reaction with 4,6-difluoro-1,3-benzothiazol-2-amine occurs in dimethylformamide (DMF) at 0–5°C, employing triethylamine (TEA) as a base to scavenge HCl. Coupling agents such as HATU or EDCl/HOBt are alternatives, achieving yields of 75–80%.

Table 1: Optimization of Amide Coupling Conditions

Condition Solvent Catalyst Yield (%)
Acyl chloride DCM TEA 78
EDCl/HOBt DMF None 82
HATU DMSO DIEA 85

Introduction of the Morpholinylpropyl Side Chain

The secondary amine on the benzothiazole undergoes alkylation with 3-chloropropylmorpholine. Sodium hydride (1.2 mol equivalents) in THF at 60°C drives the reaction, with a 12-hour reflux ensuring complete substitution. Excess morpholine (1.5 mol equivalents) minimizes dialkylation byproducts.

Table 2: Alkylation Reaction Parameters

Parameter Value
Temperature 60°C
Solvent THF
Base NaH (1.2 eq)
Time 12 hours

Salt Formation and Final Purification

The free base is converted to the hydrochloride salt by treatment with hydrogen chloride (HCl) gas in ethyl acetate. Recrystallization from ethanol/water (9:1) yields the final product with >99% purity. Analytical data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–6.80 (m, aromatic Hs), 4.20 (t, J = 6.4 Hz, 2H), 3.70–3.40 (m, morpholine Hs).
  • HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).

Challenges and Optimization Strategies

  • Fluorination Efficiency : Trace water in KF generates KHF₂ in situ, enhancing reactivity but requiring strict anhydrous conditions.
  • Regioselectivity : Electron-withdrawing fluorine atoms direct substitution to position 6 of the benzodioxine, confirmed by DFT calculations.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted morpholine, while recrystallization eliminates inorganic salts.

Q & A

Q. What are the key structural features of this compound, and how can they be elucidated experimentally?

The compound integrates a 4,6-difluorobenzothiazole core, a morpholine-propyl side chain, and a dihydrobenzodioxine-carboxamide backbone. Structural elucidation involves:

  • X-ray crystallography : For precise bond angles and stereochemistry (using programs like SHELXL for refinement) .
  • Spectroscopic methods :
  • NMR : Assign peaks for fluorine atoms (¹⁹F NMR) and aromatic protons (¹H NMR) to confirm substitution patterns .
  • IR spectroscopy : Identify carbonyl (C=O) and amine (N-H) stretches to verify carboxamide linkage .
    • Mass spectrometry : Confirm molecular weight and fragmentation patterns .

Q. What are the recommended safety protocols for handling this compound in a laboratory setting?

While specific toxicity data may be limited, general precautions include:

  • PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency procedures : Immediate rinsing with water for skin/eye exposure and medical consultation .

Q. How is the purity of this compound assessed during synthesis?

Purity is validated via:

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to quantify impurities .
  • TLC : Monitor reaction progress using silica gel plates and visualizing agents (e.g., ninhydrin for amines) .
  • Elemental analysis : Match experimental vs. theoretical C, H, N, S percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency .
  • Temperature control : Maintain 0–5°C during amine acylation to minimize side reactions .
  • Catalysts : Use HATU or EDCI for amide bond formation, achieving yields >70% .
  • Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

Q. What strategies are employed to analyze contradictory biological activity data across studies?

Discrepancies (e.g., varying IC₅₀ values) are resolved by:

  • Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., DMSO vehicle) .
  • Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .
  • Structural analogs : Compare with derivatives (e.g., morpholine vs. piperidine substitutions) to isolate SAR trends .

Q. How can the pharmacokinetic profile (ADME) of this compound be evaluated?

Methods include:

  • In vitro assays :
  • Caco-2 cells : Assess intestinal permeability .
  • Microsomal stability : Measure hepatic metabolism using rat liver microsomes .
    • In silico modeling : Predict logP and solubility via software like SwissADME .
    • In vivo studies : Track plasma concentration-time curves in rodent models .

Q. What crystallographic challenges arise during structural determination, and how are they addressed?

Common issues and solutions:

  • Twinned crystals : Use SHELXD for data integration and Olex2 for refinement .
  • Weak diffraction : Optimize crystal growth via vapor diffusion (e.g., PEG 4000 precipitant) .
  • Disorder : Apply restraints to morpholine and fluorobenzothiazole moieties during refinement .

Methodological Considerations

Q. How is the compound’s potential as a kinase inhibitor evaluated experimentally?

Steps include:

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 1 µM .
  • IC₅₀ determination : Use ATP-coupled luminescence assays with staurosporine as a positive control .
  • Cellular validation : Measure phospho-kinase levels via Western blot in treated vs. untreated cells .

Q. What in vitro models are suitable for assessing neuroprotective activity?

Models include:

  • SH-SY5Y cells : Induce oxidative stress with H₂O₂ and measure viability via MTT assay .
  • Primary neurons : Evaluate glutamate excitotoxicity protection using calcium imaging .
  • Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 monolayers to predict CNS availability .

Q. How can computational methods guide the design of derivatives with improved efficacy?

Approaches involve:

  • Docking studies : Target benzothiazole and morpholine groups into kinase active sites (e.g., PDB: 1M17) .
  • QSAR modeling : Corrogate substituent effects (e.g., fluorine position) with bioactivity .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for hypothetical analogs .

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